molecular formula C10H17N3OS B2708029 4-[(2,6-Dimethylmorpholin-4-yl)methyl]-1,3-thiazol-2-amine CAS No. 929974-25-4

4-[(2,6-Dimethylmorpholin-4-yl)methyl]-1,3-thiazol-2-amine

Cat. No.: B2708029
CAS No.: 929974-25-4
M. Wt: 227.33
InChI Key: YRCBPPBLHVYLFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(2,6-Dimethylmorpholin-4-yl)methyl]-1,3-thiazol-2-amine is a chemical compound with the molecular formula C10H17N3OS It is known for its unique structure, which includes a thiazole ring and a morpholine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2,6-Dimethylmorpholin-4-yl)methyl]-1,3-thiazol-2-amine typically involves a Mannich reaction. This reaction uses formaldehyde solution and 2,6-dimethylmorpholine under reflux conditions for about 8 hours . The reaction yields the desired product as a brownish-yellow powder with a melting point of 193–194°C .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the Mannich reaction remains a fundamental approach. Scaling up this reaction would involve optimizing the reaction conditions to ensure high yield and purity, as well as implementing appropriate purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-[(2,6-Dimethylmorpholin-4-yl)methyl]-1,3-thiazol-2-amine undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include halogens and nucleophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Mechanism of Action

The mechanism of action of 4-[(2,6-Dimethylmorpholin-4-yl)methyl]-1,3-thiazol-2-amine involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(2,6-Dimethylmorpholin-4-yl)methyl]-1,3-thiazol-2-amine is unique due to its combination of a thiazole ring and a morpholine moiety This structure imparts specific chemical properties and reactivity, making it distinct from other similar compounds

Properties

IUPAC Name

4-[(2,6-dimethylmorpholin-4-yl)methyl]-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3OS/c1-7-3-13(4-8(2)14-7)5-9-6-15-10(11)12-9/h6-8H,3-5H2,1-2H3,(H2,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRCBPPBLHVYLFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)CC2=CSC(=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.